Hippuryl-L-lysine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZLURYHGISRZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Targeted Derivatization for Academic Inquiry
Laboratory Methodologies for the Preparation of Hippuryl-L-lysine
The laboratory preparation of this compound typically involves standard peptide coupling techniques. A common and established method is the reaction of a protected lysine (B10760008) derivative with an activated hippuric acid moiety.
One detailed method involves the use of hippuryl chloride and an ε-protected lysine ester. The synthesis proceeds as follows:
Protection of Lysine: The ε-amino group of L-lysine is first protected, for example, with a carbobenzoxy (Cbz) group, to form ε-carbobenzoxy-l-lysine. The carboxylic acid group is often protected as a methyl or ethyl ester. This ensures that the subsequent reaction occurs specifically at the α-amino group.
Activation of Hippuric Acid: Hippuric acid (N-benzoylglycine) is converted into a more reactive form, such as an acid chloride (hippuryl chloride), to facilitate the coupling reaction.
Coupling Reaction: The protected lysine ester, such as ε-carbobenzoxy-l-lysine methyl ester, is reacted with hippuryl chloride. uoa.gr The reaction results in the formation of an amide bond between the α-amino group of the lysine derivative and the carboxyl group of hippuric acid, yielding α-Hippuryl-ε-carbobenzoxy-l-lysine methyl ester. uoa.gr
Deprotection: The protecting groups (e.g., Cbz and methyl ester) are subsequently removed through processes like hydrolysis or hydrogenolysis to yield the final product, this compound.
Purification of the final compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity for experimental use.
Synthesis of N-alpha-Hippuryllysine Derivatives and Analogues for Mechanistic Investigations
To investigate specific biological pathways, researchers synthesize a variety of this compound derivatives. The hippuryl group at the α-amino position effectively blocks this site, directing reactions to the ε-amino group of the lysine residue. This makes this compound an excellent model for studying modifications of lysine side chains in proteins.
Several key derivatives have been synthesized for mechanistic studies:
Maillard Reaction Products: To study the effects of glycation, a key process in food chemistry and diabetic complications, this compound is reacted with reducing sugars. For instance, its reaction with anhydrous glucose yields Nα-hippuryl-Nε-(1-deoxy-D-fructosyl)-L-lysine (Hip-FruLys), an early glycation product. cambridge.org Further derivatives, such as Nα-hippuryl-Nε-(carboxymethyl)-L-lysine (HipCML), have also been synthesized to explore advanced glycation end-products. cambridge.orgresearchgate.net These compounds are crucial for investigating intestinal transport and the metabolic fate of glycated proteins. cambridge.org
Lipid Peroxidation Adducts: To understand protein damage from oxidative stress, this compound is reacted with aldehydes derived from lipid peroxidation. For example, its reaction with 2-hydroxyheptanal (B95475) at neutral pH yields specific adducts, providing a model for how lipid peroxidation modifies lysine residues in proteins. nih.gov Similarly, reaction with 4-hydroxy-2-nonenal leads to fluorescent compounds that model the cross-linking of proteins during lipid peroxidation. acs.org
Hapten Adducts: In immunology, this compound is used to model the formation of haptens, which can trigger allergic reactions. The reaction of this compound with α-methylene-γ-butyrolactone (tulipalin A), the causative agent of "tulip fingers," was studied to characterize the resulting adduct, 2-(2-benzoylamino-acetylamino)-6-[(2-oxo-tetrahydro-furan-3-ylmethyl)amino] hexanoic acid (Hip-LysTu). karger.com This research provides insight into the initial chemical events of allergic contact dermatitis. karger.com
The table below summarizes some of the synthesized derivatives and their research applications.
Table 1: Synthesized Derivatives of this compound for Mechanistic Investigations
| Derivative Name | Synthesis Precursors | Mechanistic Investigation Focus | Citation(s) |
|---|---|---|---|
| Nα-hippuryl-Nε-(1-deoxy-D-fructosyl)-L-lysine (Hip-FruLys) | This compound, Anhydrous Glucose | Intestinal absorption and transport of early Maillard reaction products. | cambridge.org |
| Nα-hippuryl-Nε-(carboxymethyl)-L-lysine (HipCML) | This compound, Glyoxylic Acid, Sodium Cyanoborohydride | Intestinal transport and effects of advanced glycation end-products. | cambridge.org |
| 1-[5-(N-benzoylglycylamino)-5-carboxypentyl]-4-butyl-5-pentyl-1,2,6-trihydropyridin-3-one | This compound, 2-Hydroxyheptanal | Modeling lysine-directed protein modifications by lipid peroxidation products. | nih.gov |
| 2-(2-benzoylamino-acetylamino)-6-[(2-oxo-tetrahydro-furan-3-ylmethyl)amino] hexanoic acid (Hip-LysTu) | This compound, α-Methylene-γ-butyrolactone (Tulipalin A) | Understanding the chemical basis of hapten formation in allergic contact dermatitis. | karger.com |
Strategies for Isotopic Labeling in Reaction Pathway and Tracer Studies
Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying their turnover in biological systems. Stable isotope labeled peptides, which substitute atoms like ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium), are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry or nuclear magnetic resonance (NMR). jpt.com
Strategies for labeling this compound can be targeted to either of its constituent amino acids:
Labeling the Lysine Moiety: A common approach is to use isotopically labeled L-lysine as a precursor in the chemical synthesis described in section 2.1. For example, L-[4,5-³H]lysine can be used to produce a radiolabeled tracer for transport studies. cambridge.org For non-radioactive tracing, stable isotope-labeled lysine, such as L-lysine with uniform labeling of its six carbon atoms (U-¹³C₆) and/or its two nitrogen atoms (U-¹⁵N₂), can be employed. jpt.com This allows for precise tracking in pharmacokinetic and metabolic studies. jpt.com L-[¹⁵N]lysine has been used as a tracer to study muscle protein synthesis, a methodology directly applicable to studies involving this compound. nih.gov
Labeling the Hippuric Acid Moiety: The hippuric acid portion can be labeled by using isotopically enriched glycine (B1666218) during its synthesis. For example, glycine labeled with ¹³C or ¹⁵N can be reacted with benzoyl chloride to produce labeled hippuric acid, which is then coupled to lysine.
These labeled versions of this compound serve as invaluable tools. They function as internal standards for accurate quantification in complex biological samples via mass spectrometry and are used in NMR studies to probe molecular interactions and reaction pathways with high precision. jpt.com
Interactions with Carboxypeptidases: Substrate Specificity and Kinetic Characterization
Carboxypeptidase N (CPN) as a Primary Enzymatic Target
Carboxypeptidase N (CPN), also known as kininase I, is a key regulator of vasoactive peptides. It is a zinc-containing metalloenzyme that exists in plasma and plays a significant role in inactivating inflammatory mediators like kinins and anaphylatoxins by cleaving their C-terminal arginine or lysine (B10760008) residues. aai.org Hippuryl-L-lysine is a commonly used substrate to assay CPN activity. d-nb.infonih.gov
Substrate Hydrolysis by Carboxypeptidase N1 (CN1) and Carboxypeptidase N2 (CN2)
Carboxypeptidase N is comprised of two subunits, CN1 and CN2. d-nb.info These subunits exhibit different substrate specificities. CN1 preferentially cleaves hippuryl-L-arginine, while CN2 is more active towards this compound. d-nb.infonih.govresearchgate.net This differential hydrolysis allows for the distinct measurement of the activities of these two subunits. d-nb.info The hydrolysis of this compound by CPN results in the formation of hippuric acid and L-lysine. nih.gov
Determination of Kinetic Parameters (Km, Vmax) for this compound Hydrolysis by CPN
The kinetic parameters for the hydrolysis of this compound by the CN2 subunit of Carboxypeptidase N have been determined. In human serum, the Michaelis-Menten constant (Km) for CN2 with this compound was found to be 37.26 ± 3.49 mmol/l, with a maximum velocity (Vmax) of 147.82 ± 32.21 mol/l·min. d-nb.info In rat plasma, the Km for CN2 with this compound was determined to be 35.8 ± 1.52 mM, and the Vmax was 13.11 ± 0.40 μmol/min/mL. nih.govresearchgate.net The higher Km value for this compound compared to that of hippuryl-L-arginine for CN1 indicates a lower affinity of the enzyme for the lysine-containing substrate. d-nb.info
Kinetic Parameters of CPN Subunits
| Enzyme Subunit | Substrate | Km | Vmax | Source |
|---|---|---|---|---|
| CN1 (Human Serum) | Hippuryl-L-arginine | 4.59 ± 0.03 mmol/l | 19.11 ± 5.68 μmol/l·min | d-nb.info |
| CN2 (Human Serum) | This compound | 37.26 ± 3.49 mmol/l | 147.82 ± 32.21 mol/l·min | d-nb.info |
| CN1 (Rat Plasma) | Hippuryl-L-arginine | 6.93 ± 0.32 mM | 0.748 ± 0.019 μmol/min/mL | nih.govresearchgate.net |
Influence of pH on CPN Activity with this compound
The catalytic activity of Carboxypeptidase N is sensitive to changes in pH. Studies have shown that both CN1 and CN2 exhibit optimal activity at a pH of 8.4. d-nb.info Specifically for the hydrolysis of this compound by CN2, a broad pH optimum has been observed. d-nb.info
Carboxypeptidase B (CPB) Substrate Profiles and Comparative Enzymology
Carboxypeptidase B (CPB) is another zinc-containing exopeptidase, primarily found in the pancreas, that shares the ability to cleave C-terminal basic amino acids, namely lysine and arginine. novateinbio.comprospecbio.comilexlife.comusbio.netgoogle.comworthington-biochem.com It is involved in various physiological processes, including protein digestion and the maturation of peptide hormones. prospecbio.commdpi.com
Relative Catalytic Efficiency of CPB Towards this compound and Analogous Substrates
Carboxypeptidase B demonstrates a preference for substrates with C-terminal arginine over lysine. The Michaelis-Menten constant (Km) of pancreatic carboxypeptidase B for hippuryl-L-arginine is 0.21 x 10⁻³ mol/l, which is significantly lower than its Km for this compound, which stands at 7.7 x 10⁻³ mol/l. d-nb.info This indicates a higher affinity of CPB for the arginine-containing substrate. d-nb.info This preference for arginine is also reflected in the catalytic efficiency of the enzyme. While both are hydrolyzed, the rate of removal of C-terminal arginine is faster than that of lysine. d-nb.info
Comparison of Km Values for Carboxypeptidase B
| Substrate | Km (mol/l) | Source |
|---|---|---|
| Hippuryl-L-arginine | 0.21 x 10⁻³ | d-nb.info |
Role of Zinc and Metal Ion Catalysis in CPB Activity and Inhibition
Carboxypeptidase B (CPB) is a metalloenzyme that contains zinc, which is essential for its catalytic activity. mdpi.com The zinc ion is located in the active site and plays a crucial role in stabilizing the enzyme. wikipedia.org The positive charge of the zinc ion allows it to interact with and bind a water molecule. A nearby basic residue then removes a hydrogen from the water molecule, preparing it for catalysis. wikipedia.org
The activity of CPB can be inhibited by metal-chelating agents such as 1,10-phenanthroline (B135089) and EDTA. worthington-biochem.comprospecbio.comyeasenbio.com These agents work by removing the essential zinc ion from the enzyme's active site, thereby inactivating it. wikipedia.org While di-isopropylfluorophosphate (DFP) does not inhibit CPB, the enzyme is competitively inhibited by its own products, the basic amino acids lysine and arginine, as well as ornithine. worthington-biochem.comprospecbio.com
Characterization of Engineered Carboxypeptidase B Variants with Modified Substrate Specificity
Researchers have successfully engineered variants of human pancreatic carboxypeptidase B (HCPB) with altered substrate specificity through site-directed mutagenesis. oup.comnih.govpaperity.org The goal of these modifications is often to reverse the enzyme's natural preference for cleaving C-terminal basic amino acids (like lysine and arginine) to instead cleave acidic residues such as glutamic acid and aspartic acid. oup.comnih.govpaperity.orgnih.gov
A key target for mutation is the residue at the base of the S1' specificity pocket, which is thought to be a major determinant of substrate specificity. oup.comnih.gov In one study, mutating Asp253 to a basic residue like lysine or arginine resulted in enzymes with the desired reversed polarity. oup.comnih.govpaperity.org Further mutations at other residues lining the S1' pocket, such as Gly251, significantly improved the catalytic activity of these engineered enzymes towards substrates like hippuryl-L-glutamic acid. oup.comnih.govpaperity.org For instance, the double mutant [G251T, D253K]HCPB was found to be 100 times more active against hippuryl-L-glutamic acid than the single mutant [D253K]HCPB. oup.comnih.gov These engineered variants have potential applications in therapeutic strategies like antibody-directed enzyme prodrug therapy. oup.com More recent rational protein engineering efforts have also led to hCPB1 mutants with significantly increased catalytic efficiency. researchgate.net
Carboxypeptidase U (CPU)/Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) in Proteolytic Cascade Research
Mechanism of CPU Activation and Subsequent Hydrolysis of this compound
Carboxypeptidase U (CPU), also known as Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), is a plasma zymogen that, upon activation, plays a role in attenuating fibrinolysis. uwindsor.canih.gov Activation of TAFI to its active form, TAFIa (or CPU), can be initiated by the thrombin-thrombomodulin complex or by plasmin. nih.govahajournals.org This activation involves the proteolytic cleavage of the TAFI zymogen. researchgate.net
Once activated, TAFIa exhibits carboxypeptidase B-like activity, hydrolyzing C-terminal lysine and arginine residues from various substrates. ahajournals.org In laboratory settings, the activity of TAFIa is commonly measured using synthetic substrates such as this compound and hippuryl-L-arginine. nih.govahajournals.org The hydrolysis of this compound by TAFIa releases hippuric acid and L-lysine, and the rate of this reaction can be monitored to quantify enzyme activity.
Detection of TAFI Zymogen Activity Using this compound as a Substrate
Interestingly, even the inactive zymogen form of TAFI has been shown to exhibit a low but significant level of carboxypeptidase activity towards small synthetic substrates like this compound. researchgate.netnih.gov This intrinsic activity of the zymogen can be detected using sensitive methods such as reverse-phase high-performance liquid chromatography (HPLC) to separate the hippuric acid product from the this compound substrate. researchgate.net This finding challenges the traditional view of TAFI as a completely inactive zymogen prior to its proteolytic activation. researchgate.net The ability of TAFI zymogen to cleave small substrates like this compound has been a subject of research to understand its physiological relevance. nih.gov
Inhibition of CPU Activity by Specific Reagents (e.g., 1,10-Phenanthroline)
The activity of Carboxypeptidase U (CPU), or TAFIa, can be inhibited by various compounds. As a metalloenzyme, its activity is dependent on a zinc ion in its active site. mdpi.com Consequently, metal-chelating agents like 1,10-phenanthroline and EDTA can inhibit CPU activity by sequestering this essential zinc ion. researchgate.netmdpi.com The inhibition by 1,10-phenanthroline has been used experimentally to confirm that the observed hydrolysis of substrates like this compound is due to the authentic carboxypeptidase activity of TAFI, including its zymogen form. researchgate.net Other inhibitors include arginine and lysine analogs, which can also inhibit other carboxypeptidases. mdpi.com
Investigations with Other Lysine Carboxypeptidases (e.g., Carboxypeptidase K)
While much of the research involving this compound focuses on Carboxypeptidase B and U, this substrate is also utilized in the study of other lysine carboxypeptidases. One such enzyme is Carboxypeptidase N (CPN), also known as kininase I, which is a plasma enzyme that inactivates peptides like bradykinin (B550075). wikipedia.org CPN activity can be assayed using this compound, where it is sometimes referred to as CN2 activity to differentiate it from the activity against hippuryl-L-arginine (CN1). d-nb.infonih.gov The Michaelis-Menten constant (Km) for CPN with this compound has been reported to be significantly higher than with hippuryl-L-arginine, indicating a lower affinity for the lysine-containing substrate. d-nb.infonih.gov
Another lysine carboxypeptidase, Arginine Carboxypeptidase (RCP) from Porphyromonas gingivalis, has also been shown to hydrolyze this compound. nih.gov In fact, the Km value for this compound with this enzyme was found to be lower than that for hippuryl-L-arginine, suggesting that the C-terminal lysine may be cleaved more readily. nih.gov Additionally, carboxypeptidase activity from parasitic nematodes has been characterized using this compound as a substrate, and this activity was shown to be inhibited by 1,10-phenanthroline. core.ac.uk
Below is a table summarizing the kinetic parameters of various carboxypeptidases with this compound.
| Enzyme | Source | Km (mM) | Vmax (μmol/min/mL) |
| Carboxypeptidase N2 (CN2) | Human Serum | 37.26 ± 3.49 | - |
| Carboxypeptidase N2 (CN2) | Rat Plasma | 35.8 ± 1.52 | 13.11 ± 0.40 |
| Arginine Carboxypeptidase (RCP) | Porphyromonas gingivalis | 0.35 | - |
Model Compound Applications in Chemical Biology and Protein Modification Studies
Maillard Reaction and Advanced Glycation End-product (AGE) Formation Pathways
The Maillard reaction, a form of non-enzymatic browning, involves the reaction of reducing sugars with amino acids in proteins. This process leads to the formation of a diverse range of compounds, including Advanced Glycation End-products (AGEs), which are implicated in aging and various diseases. Hippuryl-L-lysine is instrumental in modeling the glycation of lysine (B10760008) residues in proteins.
Formation and Characterization of N-ε-Deoxyketosyl Lysine Derivatives
The initial step in the Maillard reaction is the formation of a Schiff base between a reducing sugar and an amino group, which then rearranges to form a more stable Amadori or Heyns product. When N-α-hippuryl-L-lysine is incubated with glucose, it forms the Amadori product N-α-hippuryl-N-ε-(1-deoxy-D-fructos-1-yl)lysine. portlandpress.comnih.gov This compound serves as a model for fructosamine (B8680336), an early-stage glycation product. portlandpress.com
Further reactions can lead to the formation of other derivatives. For instance, the degradation of the fructosamine model compound, N-(l-deoxy-D-fructos-l-yl)-hippuryl-lysine, can yield hippuryl-lysine and N-ε-carboxymethyl-hippuryl-lysine under physiological conditions. portlandpress.com Additionally, studies have shown that N-ε-carboxymethyllysine (CML), a well-known AGE, can itself undergo further glycation. When N-α-hippuryl-CML is incubated with reducing sugars, it forms N-ε-carboxymethyl-N-ε-deoxyketosyl lysine derivatives. researchgate.netdntb.gov.ua
The characterization of these derivatives is typically achieved through techniques such as mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netdntb.gov.ua
Study of Heyns Compound Formation from Fructose-Induced Glycation with N-alpha-hippuryllysine
When fructose (B13574), a ketose sugar, reacts with N-α-hippuryllysine (BzGK), it leads to the formation of Heyns compounds. acs.orgnih.gov In a model system mimicking conditions found in bakery products (80°C, 60 min, aw = 0.86, pH 7.4), the reaction between BzGK and fructose resulted in the formation of the epimeric Heyns compounds N-α-hippuryl-N-ε-glucosyl-lysine (BzGGlcK) and N-α-hippuryl-N-ε-mannosyl-lysine (BzGManK). acs.orgnih.gov In contrast, glucose-containing samples formed the Amadori compound N-α-hippuryl-N-ε-fructosyl-lysine (BzGFruK). acs.orgnih.gov
These findings were confirmed in a real-world application by adding BzGK to the dough of fructose-containing biscuits. After baking at 175°C for 7 minutes, the Heyns compounds were detectable. acs.orgnih.gov The yield of Heyns compounds in these biscuits was 33%, while the yield of the Amadori compound in glucose-containing biscuits was significantly higher at 63%. acs.orgnih.gov This demonstrates that substantial amounts of Heyns products are likely to form in fructose-containing bakery products. acs.orgnih.gov The identification and quantification of these compounds were carried out using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometry (MS) detection. acs.orgnih.gov
| Model System | Sugar | Compound Formed | Yield |
| Buffered Low-Moisture (80°C, 60 min) | Fructose | N-α-hippuryl-N-ε-glucosyl-lysine (BzGGlcK) & N-α-hippuryl-N-ε-mannosyl-lysine (BzGManK) | - |
| Buffered Low-Moisture (80°C, 60 min) | Glucose | N-α-hippuryl-N-ε-fructosyl-lysine (BzGFruK) | - |
| Fructose-Containing Biscuits (175°C, 7 min) | Fructose | Heyns Compounds | 33% |
| Glucose-Containing Biscuits (175°C, 7 min) | Glucose | Amadori Compound | 63% |
Kinetic Analysis of Glycation Reactions at the N-alpha-hippuryllysine ε-Amino Group
Kinetic studies provide valuable insights into the rates and mechanisms of glycation reactions. Research has shown that lysine is 5 to 10 times more reactive than N-ε-carboxymethyllysine (CML) under the same conditions when incubated with various reducing sugars. researchgate.net In one study, incubating N-α-hippuryl-CML with sugars like glucose, galactose, and ribose for one hour at 75°C resulted in a 6-21% degradation of the compound and the formation of N-ε-carboxymethyl-N-ε-deoxyketosyl lysine derivatives. researchgate.netdntb.gov.ua
The stability of early glycation products is also a key factor. The model fructosamine, N-(l-deoxy-D-fructos-l-yl)-hippuryl-lysine, was found to degrade to hippuryl-lysine and N-ε-carboxymethyl-hippuryl-lysine over a period of 25 days at physiological pH and temperature. portlandpress.com
Protein Modification by Lipid Peroxidation-Derived Aldehydes
Lipid peroxidation, the oxidative degradation of lipids, produces reactive aldehydes that can modify proteins, contributing to cellular damage. This compound is used to model the reactions of these aldehydes with lysine residues.
Reaction with 2-Hydroxyheptanal (B95475) (2-HH) and Structural Characterization of Adducts by LC/MS and NMR
The reaction of N-α-hippuryllysine with 2-hydroxyheptanal (2-HH), a major aldehyde derived from the peroxidation of polyunsaturated fatty acids, has been studied at neutral pH. nih.gov This reaction yields several adducts that have been characterized using liquid chromatography/mass spectrometry (LC/MS) and NMR spectroscopy. nih.gov
The primary product is a 2:1 adduct of 2-HH and lysine, identified as 1-[5-(N-benzoylglycylamino)-5-carboxypentyl]-4-butyl-5-pentyl-1,2,6-trihydropyridin-3-one. nih.gov A 1:1 adduct, N-[5-(N-benzoylglycylamino)-5-carboxypentyl]-1-amino-2-heptanone, is also formed, and further treatment of this 1:1 adduct with 2-HH produces the 2:1 adduct. nih.gov
Over time, the 2:1 adduct can be slowly oxidized to form 1-[5-(N-benzoylglycylamino)-5-carboxypentyl]-4-butyl-5-pentyl-3-hydroxypyridinium. nih.gov This conversion is significantly accelerated by the presence of copper(II) ions and 2,2'-bipyridyl, suggesting a metal-catalyzed oxidation process. nih.gov
| Adduct Type | Chemical Name | Formation Pathway |
| 1:1 Adduct | N-[5-(N-benzoylglycylamino)-5-carboxypentyl]-1-amino-2-heptanone | Direct reaction of N-α-hippuryllysine with 2-HH. nih.gov |
| 2:1 Adduct | 1-[5-(N-benzoylglycylamino)-5-carboxypentyl]-4-butyl-5-pentyl-1,2,6-trihydropyridin-3-one | Direct reaction of N-α-hippuryllysine with 2-HH or reaction of the 1:1 adduct with 2-HH. nih.gov |
| Oxidized Adduct | 1-[5-(N-benzoylglycylamino)-5-carboxypentyl]-4-butyl-5-pentyl-3-hydroxypyridinium | Slow oxidation of the 2:1 adduct, accelerated by Cu(II). nih.gov |
Formation of Fluorescent Compounds from 4-Hydroxy-2-nonenal Interaction with N-alpha-hippuryllysine
The interaction of 4-hydroxy-2-nonenal (HNE), another major product of lipid peroxidation, with N-α-hippuryllysine results in the formation of fluorescent compounds. acs.orgnih.gov The structure of one such fluorophore has been identified as a 2-hydroxy-3-imino-1,2-dihydropyrrole derivative. pnas.org This fluorescent product is believed to form through the oxidative cyclization of a non-fluorescent 2:1 lysine-HNE Michael adduct-Schiff base cross-link. pnas.org
The fluorescent compound exhibits excitation and emission maxima at 360 nm and 430 nm, respectively. pnas.org The formation of these fluorescent adducts serves as a model for the development of fluorophores derived from the modification of proteins by lipid peroxidation products. acs.orgnih.govpnas.org
Studies on Imidazolium (B1220033) Compound Formation from Reaction with Methylglyoxal (B44143)
The reaction of the α-dicarbonyl compound methylglyoxal with the ε-amino group of lysine residues is a significant pathway for the formation of advanced glycation end products (AGEs) in proteins. To understand the specific chemical crosslinks that can form, Nα-hippuryl-L-lysine has been utilized as a model compound that mimics a lysine residue within a peptide chain.
Detailed studies have shown that when Nα-hippuryllysine reacts with methylglyoxal in a phosphate (B84403) buffer at a physiological pH of 7.4 and a temperature of 37°C, a primary product is formed. rsc.orgrsc.org This product has been identified as a stable, crosslinked imidazolium salt: the 1,3-di-Nα-hippuryllysino-4-methylimidazolium salt. rsc.orgrsc.org This discovery points to a specific mechanism by which methylglyoxal can crosslink two lysine residues in proteins, leading to alterations in protein structure and function. rsc.org
The reaction proceeds via a proposed mechanism where two molecules of Nα-hippuryllysine react with one molecule of methylglyoxal. The process is thought to involve the formation of intermediate Schiff bases and subsequent cyclization and dehydration steps to form the stable, five-membered imidazolium ring. The formation of this crosslink reaches a maximum yield after approximately 24 hours under these model conditions, with a reported yield of 15% based on total absorbance at 228 nm. The reaction was monitored using reversed-phase high-performance liquid chromatography (HPLC). The unambiguous identification of the product was achieved through extensive spectroscopic analysis.
Table 1: Spectroscopic Data for 1,3-di-Nα-hippuryllysino-4-methylimidazolium Salt
| Analytical Method | Observation |
|---|---|
| High-Resolution Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Confirmed the molecular weight of the crosslinked product. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provided detailed information on the proton environment of the imidazolium ring and the attached hippuryl-lysine moieties. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Identified the chemical shifts of the carbon atoms, including the characteristic signals for the imidazolium ring carbons. |
| INEPT-NMR and COSY | Further elucidated the structure and connectivity of the atoms within the complex molecule. |
These findings using this compound as a model substrate provide crucial insights into the molecular mechanisms of protein crosslinking induced by methylglyoxal, a process implicated in various physiological and pathological conditions. rsc.org
Elucidation of Hapten-Protein Conjugation Mechanisms
The covalent modification of proteins by small, electrophilic molecules, known as haptens, is a critical initiating event in the development of allergic contact dermatitis. karger.com To investigate the specific molecular interactions involved, this compound serves as an effective model for a lysine residue exposed on the surface of a protein.
One important class of haptens is the α-methylene-γ-butyrolactones, which are found in various plants and are known skin sensitizers. karger.comnih.gov A representative compound of this class, tulipalin A (α-methylene-γ-butyrolactone), has been studied for its reactivity towards the lysine side chain. karger.com In a model study, tulipalin A was incubated with Nα-hippuryl-L-lysine in a methanolic solution at 37°C. karger.com The reaction was monitored over a period of up to three weeks using reversed-phase HPLC with UV detection. karger.com
The research demonstrated that tulipalin A acts as a Michael acceptor, reacting selectively with the nucleophilic ε-amino group of the lysine moiety in this compound. karger.comnih.gov This reaction results in the formation of a single, stable covalent adduct. karger.com The structure of this product was definitively characterized using nuclear magnetic resonance (NMR) spectroscopy. karger.com
Table 2: Reaction of this compound with α-Methylene-γ-butyrolactone
| Parameter | Details |
|---|---|
| Model Compound | Nα-hippuryl-L-lysine |
| Electrophilic Sensitizer | α-Methylene-γ-butyrolactone (Tulipalin A) |
| Reaction Type | Michael Addition |
| Nucleophilic Site | ε-amino group of the lysine side chain |
| Reaction Product | 2-(2-benzoylamino-acetylamino)-6-[(2-oxo-tetrahydro-furan-3-ylmethyl)amino] hexanoic acid (Hip-LysTu) karger.com |
| Analytical Method | Reversed-phase HPLC-UV, Nuclear Magnetic Resonance (NMR) Spectroscopy karger.com |
The identification of the Hip-LysTu adduct confirms the mechanism by which α-methylene-γ-butyrolactones can haptenate proteins via their lysine residues. karger.com Subsequent experiments involving the incubation of tulipalin A with bovine serum albumin, followed by acid hydrolysis, also identified the corresponding Lys-Tu adduct, validating the findings from the model system and establishing it as a relevant amino acid derivative formed during protein conjugation. karger.com These model studies are fundamental for understanding the chemical basis of skin sensitization by electrophilic compounds.
Advanced Analytical Methodologies for Detection and Quantification in Research
Spectrophotometric Assay Development for Carboxypeptidase Activity Measurement
Spectrophotometric assays provide a straightforward and accessible method for measuring the activity of certain enzymes, such as Carboxypeptidase N (also known as kininase I). Carboxypeptidase N is an exopeptidase that cleaves C-terminal basic amino acids, like lysine (B10760008) and arginine, from peptides. Hippuryl-L-lysine is a synthetic substrate specifically used to measure the activity of one of the enzyme's forms, carboxypeptidase N2 (CN2). d-nb.infonih.gov
The assay is based on the enzymatic hydrolysis of this compound, which yields hippuric acid and L-lysine. nih.gov The hippuric acid produced can be quantified by measuring the increase in absorbance at a specific wavelength, typically around 254 nm. worthington-biochem.com This method allows for the determination of the reaction velocity and, consequently, the enzyme's activity.
Key parameters for the spectrophotometric assay of carboxypeptidase N using this compound have been established through research. These include the optimal pH for the enzymatic reaction and the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum.
Table 1: Biochemical Parameters for Carboxypeptidase N2 (CN2) Activity Assay Using this compound
| Parameter | Value | Reference |
|---|---|---|
| Enzyme | Carboxypeptidase N2 (CN2) | d-nb.infonih.gov |
| Substrate | This compound | d-nb.infonih.gov |
| pH Optimum | 8.4 | d-nb.infonih.gov |
| Michaelis-Menten Constant (Km) | 37.26 ± 3.49 mmol/L | d-nb.infonih.gov |
This spectrophotometric method provides a reliable and relatively simple means to assess carboxypeptidase N activity in research and clinical settings. d-nb.infonih.gov
High-Performance Liquid Chromatography (HPLC) Based Techniques
High-Performance Liquid Chromatography (HPLC) offers superior separation and quantification capabilities compared to spectrophotometry alone, making it a cornerstone for analyzing this compound and its related products.
Reversed-phase HPLC (RP-HPLC) is a powerful technique used to separate molecules based on their hydrophobicity. phenomenex.com It is widely employed for the quantitative analysis of this compound and its primary enzymatic product, hippuric acid. oup.comnih.govsigmaaldrich.com In this method, a non-polar stationary phase (such as a C8 or C18 column) is used with a polar mobile phase. phenomenex.compan.olsztyn.pl The more hydrophobic hippuric acid is retained longer on the column than the more polar this compound, allowing for their effective separation.
The separated compounds are then detected by a UV detector, typically at a wavelength of 228 nm or 254 nm. nih.govsc.edu For accurate quantification, an internal standard, such as o-methylhippuric acid, is often added to the sample. oup.comresearchgate.net This approach allows for the precise measurement of the amount of hippuric acid produced, providing a sensitive measure of carboxypeptidase activity. nih.gov RP-HPLC methods have been developed that can separate hippuric acid from the substrate in under 10 minutes. nih.gov
Table 2: Example RP-HPLC Conditions for this compound and Hippuric Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C8 or C18 | pan.olsztyn.plnih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) | nih.govcolab.wsgoogle.com |
| Detection Wavelength | 228 nm or 254 nm | nih.govsc.edu |
| Internal Standard | o-Methylhippuric acid | oup.comresearchgate.net |
| Retention Time (Hippuric Acid) | Typically < 10 minutes | nih.gov |
Beyond analytical quantification, HPLC is also utilized in a semi-preparative scale to isolate and purify larger quantities of specific compounds for further study. peptide.comgoogle.com Semi-preparative HPLC is instrumental in the purification of synthetic derivatives of this compound and adducts formed in various chemical reactions. peptide.com For instance, it has been used to purify Nα-hippuryl-Nε-fructoselysine, a Maillard reaction product. researchgate.net
The principles of separation remain the same as in analytical HPLC, but semi-preparative systems use larger columns and can handle higher sample loads. bjmu.edu.cnnih.gov This allows for the collection of fractions containing the purified compound of interest, which can then be used for structural characterization or to study its biological activity.
Reversed-Phase HPLC for Separation and Quantification of Substrate and Enzymatic Products (e.g., Hippuric Acid)
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Characterization and Quantification
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of molecules. When coupled with liquid chromatography (LC-MS), it provides an unparalleled level of specificity and information.
This compound serves as a valuable model for studying the non-enzymatic modification of lysine residues in proteins, such as those occurring through glycation and lipid peroxidation. nih.govresearchgate.net LC-MS/MS is the premier technique for identifying and quantifying the adducts formed in these reactions. u-tokyo.ac.jpnih.gov
In studies of lipid peroxidation, this compound has been reacted with aldehydes like 2-hydroxyheptanal (B95475) and 4-hydroxy-2-nonenal (HNE), which are products of fatty acid oxidation. nih.govdoi.org The resulting adducts are then separated by LC and analyzed by MS/MS to determine their precise mass and structure. nih.gov Similarly, LC-MS/MS has been used to study the glycation of N-α-hippuryl-carboxymethyllysine, a derivative of this compound, to understand the formation of advanced glycation end products (AGEs). researchgate.net This adductome approach allows for the comprehensive detection of various modifications. u-tokyo.ac.jp
Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of this compound derivatives. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the molecule of interest is selected and then fragmented. The resulting fragment ions, known as the product ion spectrum, create a unique fingerprint that is characteristic of the molecule's structure. tum.demassbank.jp
By analyzing the fragmentation pattern of a suspected N-alpha-hippuryllysine derivative, researchers can confirm its identity and pinpoint the site of modification. For example, the product ion spectrum can reveal how a sugar molecule is attached in a glycation product or how a lipid-derived aldehyde has modified the lysine residue. nih.govresearchgate.net This detailed structural information is vital for understanding the chemical mechanisms of protein modification and their biological consequences.
LC-MS/MS for Analysis of Glycation Products and Lipid Peroxidation Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation of Derivatives and Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool for the unambiguous structural elucidation of organic compounds, including peptides like this compound and its derivatives. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, allowing for precise molecular characterization and the identification of structural modifications. mdpi.com
In the context of this compound, NMR is instrumental in verifying the integrity of the peptide bond and confirming its stereochemistry. One-dimensional (1D) NMR techniques, such as ¹H NMR, provide foundational data on proton chemical shifts and coupling constants, which are crucial for the initial structural identification of this compound and its simple derivatives. mdpi.comchemicalbook.com For instance, ¹H NMR spectra can clearly distinguish the protons associated with the hippuryl and lysine moieties.
Two-dimensional (2D) NMR techniques, including COSY, HSQC, HMBC, and NOESY, are indispensable for resolving complex spectral overlaps and obtaining detailed structural information about more complex adducts and derivatives of this compound. mdpi.com These advanced methods are critical when this compound is modified, for example, through reactions with other molecules. A study on the reaction of N(alpha)-hippuryllysine with 2-hydroxyheptanal, a lipid peroxidation product, utilized LC/MS and NMR spectroscopy to characterize the resulting adducts. nih.gov Similarly, the synthesis and characterization of glycated derivatives of N-α-hippuryl-N-ε-carboxymethyl-l-lysine relied on MS/MS and NMR experiments for structural confirmation. researchgate.net
Furthermore, the introduction of specific NMR-active probes can enhance the study of proteins and peptides. For example, the genetic encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK) introduces a trimethylsilyl (B98337) (TMS) group that produces a strong, distinct singlet in ¹H NMR spectra, facilitating the study of protein interactions and conformational changes. nih.gov
Table 1: Key NMR Techniques for Structural Elucidation
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Provides information on proton chemical shifts, coupling constants, and signal multiplicities. mdpi.com | Initial structural identification and verification of basic peptide structure. chemicalbook.com |
| COSY | Correlates coupled protons, identifying spin systems within the molecule. mdpi.com | Elucidating the connectivity of protons within the hippuryl and lysine residues. |
| HSQC | Correlates protons with their directly attached heteronuclei (e.g., ¹³C). mdpi.com | Assigning carbon signals to their corresponding protons, confirming the carbon skeleton. |
| HMBC | Shows correlations between protons and carbons over two to three bonds. mdpi.com | Establishing long-range connectivity, crucial for identifying adducts and modifications. |
| NOESY | Detects through-space correlations between protons that are close in proximity. nih.gov | Determining the three-dimensional structure and conformation of this compound derivatives. |
Considerations for Derivatization in Hydrophilic Peptide Analysis by RP-HPLC-MS
Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is a cornerstone technique for the analysis of peptides. chromatographyonline.com However, the analysis of hydrophilic peptides like this compound presents significant challenges. preprints.orgresearchgate.net Their high polarity leads to poor retention on commonly used C18 reversed-phase columns, often resulting in elution in the void volume and inadequate separation from other sample components. researchgate.net
To overcome these limitations, a common strategy is the chemical derivatization of the peptide prior to analysis. preprints.orgpreprints.org Derivatization involves modifying the analyte to alter its physicochemical properties, in this case, to increase its hydrophobicity. researchgate.net This enhancement in hydrophobicity improves retention on the RP column, leading to better chromatographic separation. nih.gov
Several factors must be considered when choosing a derivatization strategy for hydrophilic peptides:
Reaction Efficiency and Reproducibility: The derivatization reaction should be high-yielding and reproducible to ensure accurate quantification. preprints.org For example, propionic anhydride (B1165640) has been identified as an effective derivatizing agent for a hydrophilic lysine- and arginine-containing tetradecapeptide, providing a high and reproducible product yield. preprints.org
Improved Chromatographic Retention: The primary goal of derivatization in this context is to increase the retention time of the hydrophilic peptide on the RP column. nih.gov Attaching a hydrophobic tag to the peptide achieves this. For instance, derivatization with benzyl (B1604629) alcohol is useful for peptides that elute very early from reverse-phase columns. nih.gov
Enhanced Mass Spectrometric Detection: Derivatization can also improve the ionization efficiency and fragmentation of the peptide during mass spectrometric analysis. preprints.org Some derivatizing agents can introduce a fixed charge, which can direct fragmentation patterns and simplify spectral interpretation.
Stability of the Derivative: The resulting derivative must be stable throughout the analytical process to ensure reliable results. researchgate.net Dansyl chloride is a widely used derivatizing agent that produces stable derivatives. mdpi.com
A variety of derivatizing agents are available, each with its own advantages. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is used for the pre-column derivatization of amino acids, rendering them more amenable to reverse-phase analysis. mdpi.com Another approach involves using urea (B33335) for the derivatization of amino acids, which has been shown to improve their separation during LC analysis. nih.gov
Table 2: Common Derivatization Approaches for Hydrophilic Peptides in RP-HPLC-MS
| Derivatization Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Acylation | Introduces an acyl group to amino functions, increasing hydrophobicity. | Simple, effective for increasing retention. preprints.org | Can sometimes result in partial derivatization. nih.gov |
| Esterification | Converts carboxylic acid groups to esters, increasing hydrophobicity. | Can significantly increase secondary ion yield in MS. nih.gov | Potential for incomplete reaction with multiple carboxyl groups. nih.gov |
| Labeling with Hydrophobic Tags | Attaches a large, non-polar molecule to the peptide. | Substantially increases retention time and can improve UV detection. nih.gov | May significantly alter the mass of the analyte. |
| Ion-Pairing Agents | Added to the mobile phase to form a neutral complex with the charged analyte. researchgate.net | Avoids chemical modification of the analyte. | Can cause ion suppression in the MS source. researchgate.net |
Biological and Mechanistic Insights Derived from Hippuryl L Lysine Research Models
Contributions to Understanding Proteolytic Processing and Peptide Turnover Pathways
Hippuryl-L-lysine serves as a crucial tool in the study of proteolytic processing and peptide turnover due to its nature as a specific substrate for certain enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, is a fundamental biological process. wikipedia.org It is essential for a variety of functions, including the digestion of food proteins, the post-translational modification of proteins to their active forms, and the regulation of cellular processes by degrading unwanted or misfolded proteins. wikipedia.org
The synthetic dipeptide, this compound, is particularly useful for assaying the activity of specific carboxypeptidases. These enzymes cleave amino acids from the C-terminal end of peptides and proteins. For instance, Carboxypeptidase N (also known as lysine (B10760008) carboxypeptidase) and Carboxypeptidase U have been shown to hydrolyze this compound. nih.govwikipedia.org
Key Research Applications of this compound in Proteolytic Studies:
Enzyme Characterization: Researchers utilize this compound to determine the kinetic parameters of carboxypeptidases, such as their rate of reaction and substrate affinity. This aids in understanding the specific function and regulatory mechanisms of these enzymes.
Investigating Disease Mechanisms: Abnormal proteolytic activity is implicated in various diseases. By using substrates like this compound, scientists can study how enzyme activity is altered in pathological states, providing insights into disease progression.
Drug Discovery: this compound can be employed in high-throughput screening assays to identify potential inhibitors or activators of specific carboxypeptidases, which may be therapeutic targets.
The study of how enzymes process this compound contributes to a broader understanding of peptide turnover, which is the balance between protein synthesis and degradation. This balance is vital for maintaining cellular homeostasis and responding to physiological demands.
Insights into Protein Damage Mechanisms in Oxidative Stress and Glycation Contexts
This compound and its derivatives are instrumental in elucidating the complex mechanisms of protein damage caused by oxidative stress and glycation. These processes are implicated in aging and the pathogenesis of various chronic diseases.
Oxidative Stress:
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. ROS can damage all cellular macromolecules, including proteins. Studies have shown that lysine residues in proteins are susceptible to oxidative damage. nih.gov In vitro experiments using lysine have demonstrated the induction of lipid peroxidation and protein oxidative damage, characterized by the formation of carbonyl groups and oxidation of sulfhydryl groups. nih.gov While not directly using this compound, these studies highlight the vulnerability of the lysine component to oxidative attack. The hippuric acid moiety in this compound provides a stable, easily detectable chromophore, making it a useful model to study the specifics of lysine residue damage.
Glycation:
Glycation is the non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids. This process leads to the formation of Amadori products, which can further undergo a series of complex reactions to form Advanced Glycation End-products (AGEs). nih.govnih.gov AGEs are known to contribute to the structural and functional alterations of proteins, leading to cellular dysfunction.
The model fructosamine (B8680336), Nε-(1-deoxy-D-fructos-1-yl)hippuryl-lysine (DHL), a derivative of this compound, has been used to investigate the degradation of fructosamines under physiological conditions. researchgate.net Research has shown that the degradation of DHL can lead to the formation of Nε-carboxymethyl-hippuryl-lysine. researchgate.net This process was found to be influenced by factors such as the presence of metal ions and antioxidants. researchgate.net
The use of this compound and its glycated derivatives in research models allows for a detailed examination of the chemical modifications that occur during protein damage and the factors that can modulate these reactions.
Characterization of Interactions with Cellular Transport Systems (e.g., H+-Peptide Co-transporter PEPT1 in Caco-2 Cells)
This compound has been utilized in studies characterizing the interaction of peptides and their derivatives with cellular transport systems. A notable example is the investigation of the H+-peptide co-transporter PEPT1, which is highly expressed in the small intestine and plays a crucial role in the absorption of di- and tripeptides from dietary protein digestion. mdpi.com The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for studying intestinal absorption as it differentiates to form a monolayer of polarized cells expressing transporters like PEPT1. mdpi.com
Research has explored the interaction of this compound and its glycated derivatives with PEPT1 in Caco-2 cell monolayers. In one study, while this compound itself showed weak effects on the uptake of other substances, its glycated forms, such as Nα-hippuryl-Nɛ-(1-deoxy-d-fructosyl)-l-lysine and Nα-hippuryl-Nɛ-(carboxymethyl)-L-lysine, were found to inhibit the uptake of the classic PEPT1 substrate, [14C]glycylsarcosine. cambridge.orgnih.gov This suggests that the glycation of peptides can influence their interaction with intestinal peptide transporters.
The table below summarizes the inhibitory effects of this compound derivatives on PEPT1-mediated uptake in Caco-2 cells.
| Compound (at 10 mM) | Inhibition of [14C]glycylsarcosine uptake by PEPT1 |
| Nα-hippuryl-Nɛ-(1-deoxy-D-fructosyl)-l-lysine | 13% to 45% cambridge.orgnih.gov |
| Nα-hippuryl-Nɛ-(carboxymethyl)-L-lysine | 13% to 45% cambridge.orgnih.gov |
These findings indicate that while this compound itself may not be a strong substrate or inhibitor for PEPT1, its modification through processes like glycation can alter its affinity for the transporter. cambridge.orgnih.gov This has important implications for understanding how dietary AGEs might be absorbed and their potential physiological effects. The low transepithelial flux observed for these compounds suggests that they are likely not transported efficiently by PEPT1 and may cross the intestinal barrier via simple diffusion. cambridge.orgnih.gov
Emerging Research Directions and Future Scientific Applications
Development of Novel Hippuryl-L-lysine-Based Probes for Enzyme Activity Profiling
The specific cleavage of this compound by certain enzymes, such as carboxypeptidase B and carboxypeptidase N, makes it an excellent scaffold for the design of activity-based probes (ABPs). sigmaaldrich.com These probes are engineered molecules that can covalently bind to the active site of a specific enzyme or enzyme family, allowing for their detection, quantification, and functional characterization within complex biological samples. nih.gov
The development of ABPs based on this compound is a burgeoning area of research. These probes typically consist of three key components: a reactive group or "warhead" that targets the enzyme's active site, a linker, and a reporter tag (like a fluorophore or biotin) for visualization or enrichment. mdpi.com For instance, researchers are exploring the use of modified lysine (B10760008) residues within the hippuryl scaffold to create probes that can report on the activity of specific lysine-modifying enzymes, such as lysine-specific demethylase-1 (LSD1), which is implicated in tumorigenesis. nih.gov
A significant advantage of using this compound as a basis for ABPs is its inherent selectivity for certain carboxypeptidases. This specificity allows for the targeted profiling of these enzymes' activities in various physiological and pathological states. By comparing enzyme activity profiles between healthy and diseased samples, novel biomarkers for diagnosis and prognosis, as well as potential drug targets, can be identified. nih.gov Furthermore, the development of cell-permeable this compound-based probes enables the in-situ and real-time imaging of enzyme activity within living cells, providing dynamic insights into cellular processes. mdpi.com
| Probe Component | Function | Example Application |
| Warhead | Covalently modifies the enzyme active site. | Thioacyllysine for sirtuin probes. mdpi.com |
| Linker | Connects the warhead to the tag. | --- |
| Tag | Enables detection and/or enrichment of the labeled enzyme. | Biotin for affinity purification, fluorophore for imaging. nih.govmdpi.com |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation
The study of this compound and its metabolic pathways is being revolutionized by the integration of multi-omics approaches. These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic understanding of the complex biological systems involving this compound. biomedgrid.commdpi.com
In the context of this compound, multi-omics can be used to elucidate the intricate regulatory networks that govern its metabolism and its effects on cellular function. For example, by combining transcriptomic and proteomic data, researchers can identify the genes and proteins responsible for the synthesis and degradation of ε-poly-L-lysine, a polymer synthesized from L-lysine. frontiersin.org This integrated approach can reveal rate-limiting steps in metabolic pathways and identify potential targets for genetic engineering to enhance the production of valuable compounds. frontiersin.org
Metabolomics, the large-scale study of small molecules, plays a crucial role in understanding the physiological relevance of this compound and its derivatives. nih.gov For instance, metabolomic profiling can identify changes in the levels of lysine-related metabolites in response to disease or therapeutic interventions. nih.gov When integrated with genomic and proteomic data, these findings can help to uncover the molecular mechanisms underlying various pathologies and to identify novel biomarkers. frontiersin.org
The power of multi-omics is further enhanced by the use of systems biology, which employs computational and mathematical modeling to analyze the vast datasets generated by these technologies. frontiersin.org This allows for the construction of comprehensive models of cellular processes, providing a deeper understanding of the role of this compound and its interactions within the broader biological network. biomedgrid.com
| Omics Layer | Focus of Analysis | Application to this compound Research |
| Genomics | DNA sequences and genetic variations. | Identifying genes involved in lysine metabolism and its regulation. mdpi.comfrontiersin.org |
| Transcriptomics | RNA expression levels. | Quantifying the expression of genes related to this compound processing enzymes. frontiersin.org |
| Proteomics | Protein abundance, modifications, and interactions. | Identifying and quantifying enzymes that utilize this compound as a substrate. frontiersin.orgedyp.fr |
| Metabolomics | Small molecule profiles. | Measuring the levels of this compound and its metabolites in biological samples. nih.gov |
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Biomolecules
Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between this compound and its biological targets at an atomic level. ucl.ac.uk These in silico methods provide detailed insights into the binding modes, conformational changes, and energetic landscapes of these interactions, complementing experimental data and guiding further research.
MD simulations can be used to study the dynamic behavior of this compound when it binds to the active site of an enzyme. sjtu.edu.cn By simulating the movements of atoms over time, researchers can observe how the substrate fits into the binding pocket, the key residues involved in the interaction, and the conformational changes that occur during the catalytic process. sjtu.edu.cnnih.gov This information is invaluable for understanding the mechanism of enzyme action and for designing novel inhibitors or improved enzyme variants.
For example, MD simulations have been employed to study the interaction of substrates with carboxypeptidase A, revealing the importance of specific residues in the binding pocket for substrate recognition and catalysis. scispace.com Similar approaches can be applied to investigate the binding of this compound to carboxypeptidase B and other related enzymes.
Furthermore, computational methods like quantum mechanics/molecular mechanics (QM/MM) can be used to model the chemical reactions that occur in the enzyme's active site. nih.gov This allows for a detailed analysis of the reaction mechanism, including the transition states and energy barriers involved in the hydrolysis of the peptide bond in this compound. nih.gov Such detailed mechanistic understanding is crucial for the rational design of new enzymes with altered substrate specificities or enhanced catalytic efficiencies. oup.com
| Computational Method | Purpose | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicting the binding mode of this compound in the active site of carboxypeptidases. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | Studying the conformational dynamics of the enzyme-substrate complex and identifying key interactions. sjtu.edu.cnnih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding environment. | Modeling the enzymatic hydrolysis of this compound and elucidating the reaction mechanism. nih.gov |
Q & A
Q. How can meta-analyses reconcile contradictory findings in this compound literature?
- Methodological Answer : Follow PRISMA guidelines to systematically aggregate studies. Use random-effects models to account for heterogeneity. Perform sensitivity analyses to exclude outliers and stratify by experimental design (e.g., in vitro vs. in vivo). Highlight methodological limitations (e.g., unblinded assays) in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
